REACTION_CXSMILES
|
C1(C(C2C=CC=CC=2)[N:8]2[CH2:11][C:10]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)([CH3:12])[CH2:9]2)C=CC=CC=1.[ClH:24]>C(O)C.[OH-].[OH-].[Pd+2]>[ClH:24].[ClH:24].[CH3:12][C:10]1([N:13]2[CH2:17][CH2:16][CH2:15][CH2:14]2)[CH2:11][NH:8][CH2:9]1 |f:3.4.5,6.7.8|
|
Name
|
1-[1-(diphenylmethyl)-3-methyl-3-azetidinyl]pyrrolidine
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)(C)N1CCCC1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was treated with H2 at 60 psi overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under vacuum
|
Type
|
WASH
|
Details
|
The residue was washed with benzene (3×5 ml)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC1(CNC1)N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.76 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |